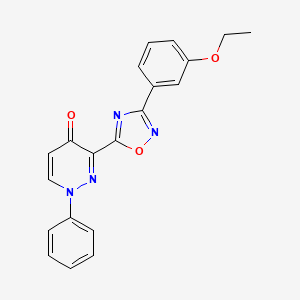
Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate
Descripción general
Descripción
Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is a chemical compound offered by various suppliers for experimental and research use . It is also known by its CAS number 1190095-02-3 .
Molecular Structure Analysis
The molecular formula of this compound is C14H13BF4KN, and it has a molecular weight of 321.17 . Detailed structural information is not available from the search results.Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including similar compounds, are utilized in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. One study highlights the use of potassium aryltrifluoroborates in cross-coupling with aryl and heteroaryl chlorides using a palladacycle as a precatalyst. This method affords the corresponding biphenyls under phosphine-free conditions, demonstrating the reagent's utility in creating biaryl structures, a common motif in pharmaceuticals and materials science (Alacid & Nájera, 2008).
Structural Studies
The structural characterization of potassium salts, including aryltrifluoroborates, provides insights into their layered architectures in the solid state. Such studies are crucial for understanding the material's properties and optimizing its use in synthesis and other applications. A set of new crystal structures of aryltrifluoroborate potassium salts was reported, showing how substituents affect the layered structure, which is vital for designing materials with specific properties (Kamiński et al., 2016).
Catalyst Development
Research into potassium organotrifluoroborates also extends into the development of catalysts for various organic reactions. One notable application is in the copper-catalyzed trifluoromethylation of aryl iodides, where potassium (trifluoromethyl)trimethoxyborate is introduced as a new source of CF3 nucleophiles. This reagent facilitates the conversion of aryl iodides into benzotrifluorides, showcasing the role of potassium trifluoroborate derivatives in introducing trifluoromethyl groups into aromatic compounds, a valuable transformation in medicinal chemistry and agrochemical research (Knauber et al., 2011).
Wittig Reactions
Furthermore, potassium organotrifluoroborates are used in Wittig reactions, a cornerstone method for forming carbon-carbon double bonds. A study demonstrated the preparation of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides, which, under certain conditions, convert to unsaturated organotrifluoroborates. This application underlines the versatility of potassium aryltrifluoroborates in organic synthesis, enabling the construction of various double-bond-containing structures (Molander, Ham, & Canturk, 2007).
Mecanismo De Acción
While the specific mechanism of action for Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is not available, it’s worth noting that potassium trifluoroborates are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Safety and Hazards
While specific safety data for Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is not available, a safety data sheet for a related compound, Potassium phenyltrifluoroborate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
potassium;trifluoro-[3-[(4-methylanilino)methyl]phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BF3N.K/c1-11-5-7-14(8-6-11)19-10-12-3-2-4-13(9-12)15(16,17)18;/h2-9,19H,10H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSBKXFPEQQWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CNC2=CC=C(C=C2)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3218371.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3218372.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3218377.png)
![N-(2,5-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B3218392.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B3218404.png)
![3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3218408.png)

![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B3218420.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B3218430.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B3218438.png)
![11,11-diphenyl-5H-indeno[1,2-b]carbazole](/img/structure/B3218452.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B3218453.png)

